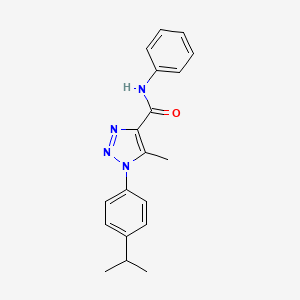

T-Butyl N-cbz-DL-phenylalaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

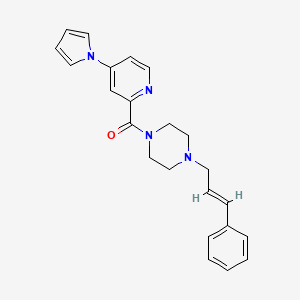

T-Butyl N-cbz-DL-phenylalaninamide is a derivative of phenylalanine, an amino acid, which has been modified to include a t-butyl group and a carbobenzyloxy (cbz) protecting group. This modification is typically employed to protect the amine functionality during peptide synthesis or other organic reactions where the free amine might react undesirably. The cbz group can be removed under certain conditions when the protection is no longer needed.

Synthesis Analysis

The synthesis of related compounds often involves starting with the natural amino acid, such as L-phenylalanine, and then introducing the protecting groups. For example, in the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, L-phenylalanine is used as a starting material, followed by amino protection and a series of reactions including the Arndt-Eistert reaction, chlorination, and reduction to obtain the final product . Although not the exact compound , this process illustrates the typical steps that might be involved in synthesizing T-Butyl N-cbz-DL-phenylalaninamide.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of N-[(+)-2-t-butyl-2-methyl-1,3-benzodioxole-4-carbonyl]-L-phenylalanine methyl ester was analyzed using X-ray diffraction to determine the absolute configuration of its components . Similarly, the structure of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol was characterized by X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The cbz group is a common protecting group used in peptide synthesis. It can be introduced into a molecule through reactions with reagents like di-t-butyl N, N-diethylphosphoramidite, which is used for the phosphorylation of protected serine derivatives and peptides . The cbz group can also be exchanged with other protecting groups, such as Boc, to modify the compound's properties or reactivity, as seen in the synthesis of tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate .

Physical and Chemical Properties Analysis

Safety and Hazards

T-Butyl N-cbz-DL-phenylalaninamide should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled only in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

benzyl N-[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)18(14-16-10-6-4-7-11-16)22-20(25)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTQDPUTTRNHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl N-cbz-DL-phenylalaninamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)